molecular formula C25H25Cl2N5O2S2 B7729585 2-((4-allyl-5-(3-(2,4-dichlorophenoxy)propyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

2-((4-allyl-5-(3-(2,4-dichlorophenoxy)propyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Cat. No.: B7729585
M. Wt: 562.5 g/mol
InChI Key: GDCSCDVKHVBISX-UHFFFAOYSA-N
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Description

2-((4-allyl-5-(3-(2,4-dichlorophenoxy)propyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. Its unique structure, which includes a triazole ring, a dichlorophenoxy group, and a tetrahydrobenzo[b]thiophene moiety, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-allyl-5-(3-(2,4-dichlorophenoxy)propyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: The triazole ring is synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.

    Introduction of the allyl group: The allyl group is introduced through an alkylation reaction using an allyl halide in the presence of a base such as potassium carbonate.

    Attachment of the dichlorophenoxy group: The dichlorophenoxy group is attached via a nucleophilic substitution reaction using 2,4-dichlorophenol and a suitable leaving group.

    Formation of the thioether linkage: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under basic conditions.

    Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanide source.

    Formation of the tetrahydrobenzo[b]thiophene moiety: The tetrahydrobenzo[b]thiophene moiety is synthesized through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-((4-allyl-5-(3-(2,4-dichlorophenoxy)propyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as nitriles or carbonyls.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide, and various halides.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced nitriles, alcohols, and other reduced derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-((4-allyl-5-(3-(2,4-dichlorophenoxy)propyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogenic organisms and cancer cells.

    Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide, targeting specific pests or weeds without harming crops.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-((4-allyl-5-(3-(2,4-dichlorophenoxy)propyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, leading to disruption of essential metabolic pathways in pathogens or cancer cells.

    Receptor Binding: It can bind to specific receptors on the surface of cells, modulating signal transduction pathways and affecting cellular functions.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    2-((4-allyl-5-(3-(2,4-dichlorophenoxy)propyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: This compound shares structural similarities with other triazole derivatives, such as fluconazole, itraconazole, and voriconazole, which are known for their antifungal properties.

    Fluconazole: A triazole antifungal agent used to treat various fungal infections.

    Itraconazole: Another triazole antifungal agent with a broader spectrum of activity.

    Voriconazole: A triazole antifungal agent with enhanced activity against certain resistant fungal strains.

Uniqueness

This compound is unique due to its combination of structural features, including the dichlorophenoxy group, the tetrahydrobenzo[b]thiophene moiety, and the cyano group

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N5O2S2/c1-2-11-32-22(8-5-12-34-20-10-9-16(26)13-19(20)27)30-31-25(32)35-15-23(33)29-24-18(14-28)17-6-3-4-7-21(17)36-24/h2,9-10,13H,1,3-8,11-12,15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCSCDVKHVBISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)CCCOC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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